HDAC Class I Inhibition Profile vs. TSA
3-Amino-N-(2,6-dimethylphenyl)benzamide (Scriptaid) exhibits a distinct Class I HDAC inhibition profile with IC50 values of 0.6 μM for HDAC1 and HDAC3, and 1 μM for HDAC8, as determined in a fluorometric enzymatic assay [1]. In contrast, the pan-HDAC inhibitor Trichostatin A (TSA) displays substantially higher potency against HDAC1 (IC50 = 0.006 μM) and HDAC2 (IC50 = 0.021 μM), but comparable potency against HDAC8 (IC50 = 0.923 μM) when tested under identical assay conditions (10-dose IC50 mode with 3-fold serial dilution starting at 10 μM) [2]. This quantitative difference establishes Scriptaid as a moderately potent Class I HDAC inhibitor with a narrower isoform selectivity window compared to TSA, making it a valuable tool for dissecting HDAC isoform-specific biology without the confounding effects of extreme pan-inhibition.
| Evidence Dimension | Inhibitory potency (IC50) against specific HDAC isoforms |
|---|---|
| Target Compound Data | HDAC1 IC50 = 0.6 μM; HDAC3 IC50 = 0.6 μM; HDAC8 IC50 = 1 μM |
| Comparator Or Baseline | Trichostatin A (TSA): HDAC1 IC50 = 0.006 μM; HDAC2 IC50 = 0.021 μM; HDAC8 IC50 = 0.923 μM |
| Quantified Difference | Scriptaid is ~100-fold less potent against HDAC1 than TSA, but exhibits comparable HDAC8 inhibitory activity. |
| Conditions | Fluorometric HDAC activity assay; 10-dose IC50 mode with 3-fold serial dilution starting at 10 μM [REFS-1, REFS-2]. |
Why This Matters
This differential potency profile is critical for researchers requiring Class I HDAC inhibition without the pleiotropic transcriptional effects associated with potent pan-HDAC inhibitors like TSA.
- [1] Anjiechem. Scriptaid Product Information. IC50 values: 0.6 μM for HDAC1 and HDAC3, 1 μM for HDAC8. View Source
- [2] Table 2. IC50 of Compounds 1–5 on HDAC Activity. J Med Chem. Supporting Information. Assays conducted by Reaction Biology Corporation, Malvern, PA. View Source
